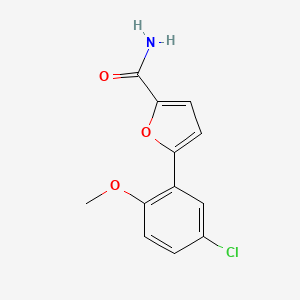![molecular formula C21H20N2O3 B3922672 N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3922672.png)
N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Overview
Description
N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a benzylamino group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]amine under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of automated systems to ensure consistent quality and yield. The choice of reagents and conditions would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]benzamide
- N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]thiophene-2-carboxamide
Uniqueness
N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds that may contain benzene or thiophene rings instead.
Properties
IUPAC Name |
N-[1-(benzylamino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-17(12-10-15)19(24)20(22-14-16-6-3-2-4-7-16)23-21(25)18-8-5-13-26-18/h2-13,20,22H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIAIVZLOICROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NCC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B3922589.png)

![(6Z)-6-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B3922600.png)
![5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3922612.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
![7-chloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]quinolin-2-amine](/img/structure/B3922628.png)
![2-[1-(4-fluorobenzyl)-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3922639.png)
![(4-fluorobenzyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B3922642.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(3-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3922652.png)
![N'-[(E)-{2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B3922653.png)
![5'-methyl-5-phenyl-3-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}-3H,3'H-4,4'-biimidazole](/img/structure/B3922654.png)
![2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine](/img/structure/B3922655.png)
![2-[(3-Iodophenyl)methyl]-5-phenyltetrazole](/img/structure/B3922662.png)

